Ethyl 3-ethyl-4-hydroxybenzoate
Description
Ethyl 3-ethyl-4-hydroxybenzoate (C₁₁H₁₄O₃) is an ester derivative of 4-hydroxybenzoic acid, featuring an ethyl group at the 3-position of the aromatic ring and an ethoxy ester group at the 1-position. This compound belongs to the broader class of substituted benzoates, which are widely studied for their applications in pharmaceuticals, cosmetics, and agrochemicals due to their antimicrobial and antioxidant properties.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 3-ethyl-4-hydroxybenzoate |
InChI |
InChI=1S/C11H14O3/c1-3-8-7-9(5-6-10(8)12)11(13)14-4-2/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
SPHBTUOTNSSTQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)OCC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 4-Hydroxybenzoate (Paraben)
- Structure : Lacks the 3-ethyl substituent, with only a hydroxyl group at the 4-position and an ethoxy ester group.
- Properties: Known for antimicrobial activity, commonly used as a preservative. The absence of the 3-ethyl group reduces steric hindrance, enhancing solubility in polar solvents .
Ethyl 4-Nitrobenzoate
- Structure : Features a nitro group at the 4-position instead of a hydroxyl group.
- Properties : The nitro group is strongly electron-withdrawing, reducing the compound’s solubility in water compared to hydroxyl-substituted analogs. Used as an intermediate in organic synthesis .
- Key Difference : The hydroxyl group in Ethyl 3-ethyl-4-hydroxybenzoate enables hydrogen bonding, which may enhance bioactivity compared to nitro derivatives.
Ethyl 4-Aminobenzoate (Benzocaine)
- Structure: Contains an amino group at the 4-position.
- Properties: Widely used as a local anesthetic. The amino group increases basicity and water solubility at acidic pH .
Ethyl 4-(3-Hydroxypropoxy)benzoate
- Structure : Includes a 3-hydroxypropoxy substituent at the 4-position.
- Properties : The hydroxypropoxy chain enhances hydrophilicity (C₁₂H₁₆O₄, MW: 224.25). Applications in polymer chemistry and drug delivery systems due to its flexible side chain .
- Key Difference : this compound’s simpler structure may offer better thermal stability and lower synthetic complexity.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound | Molecular Formula | Molecular Weight | Solubility | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₁H₁₄O₃ | 194.23 | Moderate in ethanol/acetone | 4-OH, 3-ethyl, ethoxy ester |
| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | High in polar solvents | 4-OH, ethoxy ester |
| Ethyl 4-nitrobenzoate | C₉H₉NO₄ | 195.18 | Low in water | 4-NO₂, ethoxy ester |
| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | Soluble in acidic media | 4-NH₂, ethoxy ester |
| Ethyl 4-(3-hydroxypropoxy)benzoate | C₁₂H₁₆O₄ | 224.25 | High in water | 4-O-(3-hydroxypropoxy) |
Sources:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
